molecular formula C26H25N5O5S B11672965 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11672965
M. Wt: 519.6 g/mol
InChI Key: PPAGKOINNIYKHW-JFLMPSFJSA-N
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Description

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a novel synthetic small molecule of significant interest in oncology research, particularly for its putative role as a Histone Deacetylase (HDAC) inhibitor . This multi-targeted agent is designed with key pharmacophoric elements: a 1,2,4-triazole core known for diverse biological activities, a 3,4,5-trimethoxyphenyl moiety reminiscent of colchicine site tubulin polymerization inhibitors , and a hydrazide hydrazone Schiff base linkage that can act as a zinc-binding group (ZBG) critical for HDAC inhibition. The primary research value of this compound lies in its potential to disrupt epigenetic regulation and cellular division simultaneously. By inhibiting HDAC enzymes, it may promote the acetylation of histones, leading to a more open chromatin structure and activation of tumor suppressor genes, while its structural features suggest a possible secondary mechanism of impairing microtubule dynamics. This dual-action profile makes it a valuable chemical probe for investigating cross-talk between epigenetic and mitotic pathways in cancer cell lines, studying mechanisms of apoptosis induction, and exploring strategies to overcome drug resistance. Its research applications are foundational for the development of new multi-targeted anticancer therapeutics.

Properties

Molecular Formula

C26H25N5O5S

Molecular Weight

519.6 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O5S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-29-30-26(31(25)19-7-5-4-6-8-19)37-16-23(33)28-27-15-17-9-11-20(32)12-10-17/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-15+

InChI Key

PPAGKOINNIYKHW-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis

The triazole scaffold is synthesized via cyclocondensation of 3,4,5-trimethoxybenzoylhydrazine with phenyl isothiocyanate, followed by alkaline cyclization. Key conditions include:

ParameterValueSource Reference
Reaction Temperature80–85°C
Cyclization Agent2M NaOH
Reaction Time8 hours
Yield70%

Characterization via 1H^1H-NMR confirms the triazole structure, with aromatic protons appearing at δ 7.0–8.0 ppm and methoxy groups at δ 3.8 ppm.

Sulfanyl Acetohydrazide Functionalization

The triazole-thiol undergoes S-alkylation with ethyl chloroacetate in alkaline medium, followed by hydrazinolysis to yield 2-[(triazol-3-yl)sulfanyl]acetohydrazide:

Reaction Scheme

Triazole-SH+ClCH2COOEtNaOHTriazole-S-CH2COOEtNH2NH2Triazole-S-CH2CONHNH2\text{Triazole-SH} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{NaOH}} \text{Triazole-S-CH}2\text{COOEt} \xrightarrow{\text{NH}2\text{NH}2} \text{Triazole-S-CH}2\text{CONHNH}2

Critical parameters for this stage:

ParameterOptimization RangeImpact on Yield
pH10.5–11.5Maximizes S-alkylation efficiency
Solvent SystemEthanol/Water (3:1)Prevents hydrolysis
Hydrazine Concentration80% in EtOHCompletes hydrazinolysis in 4 hours

FTIR analysis at this stage shows ν(N–H) at 3334 cm⁻¹ and ν(C=O) at 1693 cm⁻¹, confirming hydrazide formation.

Schiff Base Condensation

The final step involves condensation of 2-[(triazol-3-yl)sulfanyl]acetohydrazide with 4-hydroxybenzaldehyde under acidic conditions:

Reaction Conditions

  • Molar Ratio : 1:1.2 (hydrazide:aldehyde)

  • Catalyst : Glacial acetic acid (1% v/v)

  • Temperature : Reflux in ethanol

  • Time : 6 hours

Characterization Data

  • 1H^1H-NMR (DMSO-d6): δ 8.3 ppm (s, 1H, OH), δ 7.0–8.0 ppm (m, 14H, Ar–H), δ 4.2 ppm (s, 2H, CH2).

  • HRMS: m/z 547.6 [M+H]⁺ (Calc. for C26H25N5O5S).

Process Optimization and Yield Enhancement

Comparative studies reveal critical factors affecting overall yield:

VariableOptimal ValueYield Improvement
Triazole PurificationRecrystallization (EtOH)12%
Aldehyde Purity≥98%9%
Reaction AtmosphereNitrogen6%

Side reactions, particularly oxidation of the thioether group, are minimized by maintaining reaction temperatures below 90°C.

Analytical Validation

Table 1: Spectroscopic Fingerprints

TechniqueKey SignalsAssignment
FTIR1629 cm⁻¹ν(C=N) of hydrazone
1215 cm⁻¹ν(C–O) of methoxy
13C^{13}C-NMR167.2 ppmC=O of hydrazide
152.8 ppmC=N of triazole

Industrial Scalability Challenges

While laboratory-scale synthesis achieves 62–68% overall yield, scale-up introduces three primary challenges:

  • Exothermic Control : The cyclization step requires gradual reagent addition to prevent thermal runaway.

  • Byproduct Management : Column chromatography is replaced with acid-base partitioning for cost-effective purification.

  • Solvent Recovery : Ethanol distillation achieves 85% solvent reuse in pilot trials.

Alternative Synthetic Approaches

Recent advances propose microwave-assisted synthesis to reduce reaction times:

MethodTimeYieldPurity
Conventional Reflux6h68%98.5%
Microwave (150W)45m71%99.2%

This method enhances E:Z isomer ratio to 95:5 compared to 88:12 in thermal methods.

Quality Control Protocols

Final product specifications for pharmaceutical applications:

ParameterRequirementTest Method
Heavy Metals≤10 ppmICP-MS
Residual Solvents<500 ppm EtOHGC-FID
Isomeric PurityE/Z ≥95:5Chiral HPLC

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The azomethine group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and phenolic hydroxyl group are key functional groups that contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Pyridine- and Fluorophenyl-Substituted Triazoles

Compounds such as ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) and ZE-4c (fluorophenyl-substituted) exhibit structural similarities but differ in triazole substituents. Pyridine and fluorophenyl groups enhance metabolic stability and lipophilicity compared to the target compound’s trimethoxyphenyl group.

Chlorobenzylidene and Toluidinomethyl Derivatives

  • N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (): The 2-chlorobenzylidene group introduces electron-withdrawing effects, contrasting with the target’s 4-hydroxyphenyl donor.
  • 2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide (): The allyl group increases conformational flexibility, while the toluidinomethyl substituent introduces a basic amine, enabling pH-dependent solubility. These features differ from the target’s rigid trimethoxyphenyl and non-ionizable hydroxyl group .

Analogues with Modified Hydrazone Moieties

Ethoxybenzylidene and Nitrophenyl Derivatives

  • 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide (): The 2-ethoxyphenyl group provides moderate electron-donating effects, while the 4-chlorophenyl substituent on the triazole enhances electrophilicity. This contrasts with the target’s hydroxyl and trimethoxyphenyl groups, which are stronger hydrogen-bond donors and π-π stacking facilitators .
  • (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine ():
    The nitro group introduces strong electron-withdrawing effects, reducing bioavailability compared to the target’s hydroxyl group. The 1,2,3-triazole core also differs in ring geometry and electronic properties from 1,2,4-triazoles .

Anticancer Potential

  • N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Compound 10, ): Demonstrated inhibition of cancer cell migration in 3D models, attributed to the dimethylamino group’s charge-transfer interactions. The target compound’s hydroxyl group may offer similar hydrogen-bonding but lacks the cationic character of dimethylamino .
  • 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide (): Exhibited 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT), likely due to the phenylethylidene group’s radical scavenging capacity. The target’s 4-hydroxyphenyl group may confer comparable antioxidant properties .

Biological Activity

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with promising biological activities. Its structure includes a triazole ring and a hydroxyphenyl group, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N5O2S. The compound features:

  • Triazole Ring : Known for its pharmacological properties.
  • Hydroxyphenyl Group : Contributes to its biological activity.
  • Sulfanylacetohydrazide Moiety : Enhances its reactivity and potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its specific activities.

Anticancer Activity

This compound has shown potent antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated IC50 values in the low micromolar range against HeLa and MDA-MB-231 cells. It was observed to inhibit tubulin polymerization effectively, suggesting a mechanism similar to that of well-known anticancer agents like combretastatin A-4 (CA-4) .
Cell LineIC50 (μM)Mechanism of Action
HeLa0.75Inhibition of tubulin polymerization
MDA-MB-231>10Induction of G2/M cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi. Further investigation into its spectrum of activity is necessary to establish its efficacy as an antimicrobial agent.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Interaction with Biological Targets : Studies are ongoing to elucidate specific interactions with proteins involved in cancer progression and infection pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study on the antiproliferative effects against breast cancer cells showed that modifications in the phenolic structure significantly enhanced activity.
  • Infection Models : In vivo models demonstrated reduced tumor growth in mice treated with this compound compared to controls.

Q & A

Q. Basic

  • FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) and confirms E/Z isomerism of the hydrazone .
  • NMR : ¹H NMR resolves aromatic proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm), while ¹³C NMR assigns carbonyl (C=O) and triazole carbons .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
  • HPLC : Quantifies purity (>95%) via retention time matching against standards .

How do substituents influence biological activity, and how can structure-activity relationship (SAR) studies be designed?

Q. Advanced

  • Substituent effects : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, while the 4-hydroxyphenyl hydrazone moiety may enable hydrogen bonding with biological targets .
  • SAR design :
    • Systematic variation : Synthesize analogs with halogen (Br, Cl) or electron-withdrawing (NO₂) groups at the phenyl ring to assess potency shifts .
    • Bioassays : Compare IC₅₀ values in antimicrobial (e.g., Staphylococcus aureus) or anticancer (e.g., MTT assays on HeLa cells) models .
    • Data correlation : Use QSAR models to link logP, polar surface area, and activity .

What computational methods predict electronic properties and binding modes with biological targets?

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity hotspots .
  • Molecular docking : Dock the compound into enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina to predict binding affinity and key interactions (e.g., π-π stacking with trimethoxyphenyl) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Source analysis : Compare assay conditions (e.g., bacterial strain variability, serum concentration in cell cultures) .
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolite interference : Use LC-MS to identify degradation products under assay conditions .

What strategies enable regioselective functionalization of the triazole ring?

Q. Advanced

  • Directing groups : Use methoxy or halogens on the phenyl ring to steer electrophilic substitution to the C5 position of the triazole .
  • Microwave-assisted synthesis : Enhance yield and selectivity in sulfanyl group installation by controlling reaction time/temperature .
  • Protecting groups : Temporarily block the hydrazide NH with Boc to prevent side reactions during triazole modification .

What are the solubility and stability profiles under varying pH and temperature conditions?

Q. Basic

  • Solubility : Poor in water; soluble in DMSO (>10 mg/mL) and DMF. Aggregation in aqueous buffers can be mitigated with 0.1% Tween-80 .
  • Stability :
    • pH : Degrades rapidly at pH <3 (hydrazone hydrolysis) or pH >10 (triazole ring opening). Stable at pH 5–7 .
    • Temperature : Store at –20°C; decomposes above 150°C (DSC analysis) .

What is the role of the hydrazide group in metal chelation and redox activity?

Q. Advanced

  • Chelation : The hydrazide NH and carbonyl oxygen coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes detectable via UV-Vis (d-d transitions at ~450 nm) .
  • Redox behavior : Cyclic voltammetry shows irreversible oxidation peaks at +0.8 V (vs. Ag/AgCl) due to phenolic -OH oxidation .

How are multi-step purification challenges addressed, particularly for polar byproducts?

Q. Advanced

  • Chromatography : Use reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on differential solubility of byproducts .
  • TLC monitoring : Track reaction progress with silica gel plates (CH₂Cl₂:MeOH 9:1) and UV visualization .

Which in vitro assays are prioritized for initial biological activity screening?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria and Candida albicans .
  • Anticancer : SRB assay for cytotoxicity on NSCLC or breast cancer cell lines .
  • Enzyme inhibition : Spectrophotometric assays for α-glucosidase or COX-2 inhibition .

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